PEG8 Spacer and PROTAC Ternary Complex Stability
Structure–activity relationship studies across PROTAC programs demonstrate that the progression from a PEG4 to a PEG8 linker can enhance residence time of the ternary complex by an order of magnitude (approximately 10-fold), translating into lower cellular EC50 values without increasing the intrinsic binding affinity of either warhead . The PEG8 spacer provides an extended conformation that allows the E3 ligase and target protein to swivel around the linker axis, sampling multiple ubiquitin-transfer-competent poses, whereas PEG4 is often too short to cross the inter-protein interface without strain, accounting for sub-maximal ubiquitination efficiency .
| Evidence Dimension | Ternary complex residence time (PROTAC efficacy determinant) |
|---|---|
| Target Compound Data | PEG8 linker: order-of-magnitude (~10-fold) residence time enhancement vs PEG4; enables sub-nanomolar DC50 values in cellular degradation assays when paired with appropriate warheads |
| Comparator Or Baseline | PEG4 linker: sub-optimal ubiquitination due to steric strain across ternary interface; often inactive or requires higher concentrations for equivalent degradation |
| Quantified Difference | Approximately 10-fold increase in ternary complex residence time (PEG8 vs PEG4); non-linear improvement where two ethylene glycol units can shift from inactive to sub-nanomolar potency |
| Conditions | Cellular PROTAC degradation assays; crystallographic analysis of ternary complex geometries; review of published PROTAC structure-activity relationships |
Why This Matters
For PROTAC developers, the PEG8 spacer in (R,E)-TCO-PEG8-NHS ester provides the empirically validated length optimum that maximizes the probability of achieving productive ubiquitination without the synthetic complexity of custom linker synthesis.
